molecular formula C16H16ClN3O4S B3454016 2-Chloro-5-(morpholine-4-sulfonyl)-N-(pyridin-3-YL)benzamide

2-Chloro-5-(morpholine-4-sulfonyl)-N-(pyridin-3-YL)benzamide

Cat. No.: B3454016
M. Wt: 381.8 g/mol
InChI Key: RLUVGVYAOOXTSJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(morpholine-4-sulfonyl)-N-(pyridin-3-YL)benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-N-(pyridin-3-YL)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyridin-3-amine to form the benzamide.

    Sulfonylation: The morpholine-4-sulfonyl group can be introduced by reacting the benzamide with morpholine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the nitro group (if present in intermediates) or the sulfonyl group.

    Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions, potentially forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme or receptor function.

    Medicine: Potentially as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, sulfonyl benzamides can act as inhibitors by binding to the active site of enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(methylsulfonyl)-N-(pyridin-3-YL)benzamide
  • 2-Chloro-5-(ethylsulfonyl)-N-(pyridin-3-YL)benzamide
  • 2-Chloro-5-(morpholine-4-sulfonyl)-N-(pyridin-2-YL)benzamide

Uniqueness

The unique combination of the morpholine-4-sulfonyl group and the pyridin-3-yl group in 2-Chloro-5-(morpholine-4-sulfonyl)-N-(pyridin-3-YL)benzamide may confer specific binding properties and biological activity that distinguish it from similar compounds.

Properties

IUPAC Name

2-chloro-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c17-15-4-3-13(25(22,23)20-6-8-24-9-7-20)10-14(15)16(21)19-12-2-1-5-18-11-12/h1-5,10-11H,6-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUVGVYAOOXTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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